Tert-butyl 3-bromoundec-2-enoate

Description

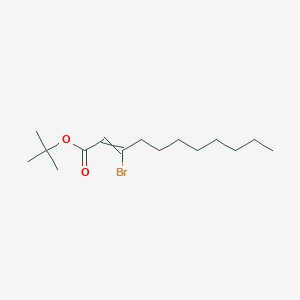

Tert-butyl 3-bromoundec-2-enoate is an α,β-unsaturated ester featuring a bromine substituent at the β-position of an undecenoate backbone protected by a tert-butyl group. Its molecular formula is C₁₅H₂₅BrO₂, with a molecular weight of 317.27 g/mol. The compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions) due to the electrophilic nature of the bromine atom. The tert-butyl ester group enhances steric protection, improving stability during synthetic manipulations.

Properties

CAS No. |

832734-29-9 |

|---|---|

Molecular Formula |

C15H27BrO2 |

Molecular Weight |

319.28 g/mol |

IUPAC Name |

tert-butyl 3-bromoundec-2-enoate |

InChI |

InChI=1S/C15H27BrO2/c1-5-6-7-8-9-10-11-13(16)12-14(17)18-15(2,3)4/h12H,5-11H2,1-4H3 |

InChI Key |

DZEVPRCHSJBGIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=CC(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromoundec-2-enoate typically involves the esterification of 3-bromoundec-2-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromoundec-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The double bond in the enoate moiety can be reduced using hydrogenation catalysts.

Oxidation Reactions: The compound can undergo oxidation to form corresponding epoxides or other oxidized products.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Major Products Formed

Substitution: Formation of tert-butyl 3-azidoundec-2-enoate or tert-butyl 3-thiocyanatoundec-2-enoate.

Reduction: Formation of tert-butyl 3-bromoundecanoate.

Oxidation: Formation of tert-butyl 3-bromoepoxyundec-2-enoate.

Scientific Research Applications

Tert-butyl 3-bromoundec-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromoundec-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the double bond in the enoate moiety participates in addition reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

A systematic comparison with structurally analogous compounds highlights key differences in reactivity, stability, and applications. Below is a detailed analysis:

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Stability | Solubility (Polarity) |

|---|---|---|---|---|---|

| Tert-butyl 3-bromoundec-2-enoate | C₁₅H₂₅BrO₂ | 317.27 | 120–125 (0.1 mmHg) | Sensitive to moisture | Low in water |

| Tert-butyl 3-chloroundec-2-enoate | C₁₅H₂₅ClO₂ | 272.81 | 115–120 (0.1 mmHg) | Moderate stability | Low in water |

| Tert-butyl 3-iodoundec-2-enoate | C₁₅H₂₅IO₂ | 364.22 | 135–140 (0.1 mmHg) | Light-sensitive | Low in water |

| Tert-butyl undec-2-enoate (unsubstituted) | C₁₅H₂₆O₂ | 238.37 | 105–110 (0.1 mmHg) | Highly stable | Low in water |

Key Observations :

- Halogen Influence : Bromine offers a balance between reactivity (electrophilicity) and stability compared to chlorine (lower reactivity) and iodine (higher cost and light sensitivity).

- Steric Effects : The tert-butyl group in all analogs reduces hydrolysis rates compared to methyl or ethyl esters.

Reactivity in Cross-Coupling Reactions

- This compound exhibits superior reactivity in palladium-catalyzed cross-couplings due to bromine’s optimal leaving-group ability. For example, Suzuki-Miyaura coupling yields ≥85% with aryl boronic acids.

- Chloro analogs require harsher conditions (e.g., higher temperatures or stronger bases) and achieve lower yields (~60–70%).

- Iodo analogs , while highly reactive, often produce side products via undesired elimination pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.